4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide
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Overview
Description
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the amidation of the pyridazinone derivative with 4-ethylphenylbutanoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Inhibiting or Activating Pathways: Affecting signaling pathways that regulate cellular functions.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)butanamide
- 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-propylphenyl)butanamide
Uniqueness
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide is unique due to its specific substitution pattern and the presence of both the pyridazinone core and the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-17-7-10-19(11-8-17)25-23(28)6-5-15-27-24(29)14-12-20(26-27)18-9-13-21(30-2)22(16-18)31-3/h7-14,16H,4-6,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFFYKJMFXLLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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